n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide

Chemical Identity Quality Control Procurement Verification

N-(1-Methyl-5-sulfamoyl-1H-imidazol-4-yl)acetamide (CAS 6339‑61‑3, C₆H₁₀N₄O₃S, MW 218.24 g mol⁻¹) is a 1,4,5‑trisubstituted imidazole bearing an N‑methyl group, a 5‑sulfamoyl group, and a 4‑acetamido group. This substitution pattern places it at the intersection of imidazole‑based sulfonamide and acetamide chemical space, a region known for diverse bioactivity including sigma receptor modulation and antimicrobial effects.

Molecular Formula C6H10N4O3S
Molecular Weight 218.24 g/mol
CAS No. 6339-61-3
Cat. No. B12791374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide
CAS6339-61-3
Molecular FormulaC6H10N4O3S
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N(C=N1)C)S(=O)(=O)N
InChIInChI=1S/C6H10N4O3S/c1-4(11)9-5-6(14(7,12)13)10(2)3-8-5/h3H,1-2H3,(H,9,11)(H2,7,12,13)
InChIKeyFGFAJZSNZJBTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methyl-5-sulfamoyl-1H-imidazol-4-yl)acetamide (CAS 6339-61-3): Core Identity & Differentiation Scope for Procurement


N-(1-Methyl-5-sulfamoyl-1H-imidazol-4-yl)acetamide (CAS 6339‑61‑3, C₆H₁₀N₄O₃S, MW 218.24 g mol⁻¹) is a 1,4,5‑trisubstituted imidazole bearing an N‑methyl group, a 5‑sulfamoyl group, and a 4‑acetamido group [1]. This substitution pattern places it at the intersection of imidazole‑based sulfonamide and acetamide chemical space, a region known for diverse bioactivity including sigma receptor modulation and antimicrobial effects . For procurement decisions, this specific regiochemistry and hydrogen‑bond donor/acceptor profile differentiates it from des‑methyl, urea‑substituted, and amino‑substituted congeners with which it can be confused in inventory or specification sheets.

Why Generic Substitution of N-(1-Methyl-5-sulfamoyl-1H-imidazol-4-yl)acetamide (6339-61-3) With In‑Class Imidazoles Produces Irreproducible Results


Imidazole‑sulfonamide‑acetamide congeners differ critically in their hydrogen‑bonding capacity, steric bulk at N‑1, and the nature of the C‑4 substituent, each of which directly controls molecular recognition at targets such as sigma receptors, carbonic anhydrase isoforms, or microbial enzymes [1]. The presence of the N‑1 methyl group in 6339‑61‑3 eliminates a hydrogen‑bond donor present in the des‑methyl analog (CAS 63189‑40‑2), altering both solubility and binding pharmacophore. Replacing the acetamide with a urea moiety (CAS 6339‑58‑8) inserts an additional H‑bond donor, shifting the polar surface area and metabolic liability. Even subtle changes between sulfonamide regioisomers can invert target selectivity profiles. Consequently, a procurement order that inadvertently substitutes an in‑stock “imidazole sulfonamide” without strict CAS verification risks introducing a structurally distinct entity with quantitatively different potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for N-(1-Methyl-5-sulfamoyl-1H-imidazol-4-yl)acetamide (6339-61-3) vs. Closest Structural Analogs


Molecular Weight & Formula Distinction vs. Des‑Methyl Analog (63189‑40‑2)

The N‑1 methyl group of 6339‑61‑3 increases its molecular weight by 14.03 g mol⁻¹ relative to the des‑methyl analog N‑(5‑sulfamoyl‑1H‑imidazol‑4‑yl)acetamide (CAS 63189‑40‑2, C₅H₈N₄O₃S, MW 204.21 g mol⁻¹) [1]. This mass difference is analytically resolvable by LC‑MS or HRMS identity testing, providing a robust acceptance criterion for incoming material.

Chemical Identity Quality Control Procurement Verification

Hydrogen‑Bond Donor Count Advantage vs. N‑Methyl‑Ureido Conjugate (6339‑58‑8)

6339‑61‑3 possesses one fewer hydrogen‑bond donor (HBD = 3) than its 4‑ureido counterpart 1‑methyl‑4‑ureido‑1H‑imidazole‑5‑sulfonamide (CAS 6339‑58‑8, C₅H₉N₅O₃S, MW 219.22 g mol⁻¹, HBD = 4) [1]. The reduced HBD count is predicted to lower aqueous solubility by ~0.5–1.0 log units while improving passive membrane permeability, a trade‑off directly relevant to cell‑based assay performance.

Pharmacophore Design Drug‑Likeness Solubility

Predicted Sigma‑1 Receptor Affinity via Class‑Level Pharmacophore Mapping

Imidazole‑sulfonamide‑acetamide hybrids with an N‑1 alkyl group and a C‑4 acylated amine have been disclosed as high‑affinity sigma‑1 receptor ligands in the patent literature, with representative examples achieving Ki values in the low nanomolar range (e.g., Ki = 1.3 nM for certain fused imidazolyl derivatives) [1]. While direct binding data for 6339‑61‑3 are not yet public, its pharmacophoric match to these scaffolds supports prioritization over amino‑substituted analogs such as 4‑amino‑N,1‑dimethyl‑imidazole‑5‑sulfonamide (CAS 6339‑59‑9), which lacks the acetamide carbonyl H‑bond acceptor critical for sigma‑1 interaction .

Sigma Receptor CNS Drug Discovery Binding Affinity

CYP3A4 Inhibition Liability vs. In‑Class Reference Compounds

BindingDB entries for structurally related imidazole‑sulfonamide‑acetamide derivatives report CYP3A4 inhibition IC₅₀ values spanning from 90 nM to >30 µM depending on peripheral substitution [1]. The acetamide moiety of 6339‑61‑3, being a weaker heme‑ligating group than a primary amine or unsubstituted imidazole, predicts a moderate CYP3A4 inhibition risk (estimated IC₅₀ > 1 µM), which is favorable compared to 4‑amino‑N,1‑dimethyl‑imidazole‑5‑sulfonamide (CAS 6339‑59‑9) where the free amino group raises the risk of potent CYP inhibition.

Drug Metabolism CYP450 Inhibition ADME Safety

Commercial Availability & Purity Benchmarking Against Congeners

Among the four closest CAS‑numbered congeners (63189‑40‑2, 6339‑58‑8, 6339‑59‑9, 58768‑75‑5), 6339‑61‑3 is listed at ≥97 % purity by multiple independent suppliers, matching or exceeding the purity of the des‑methyl analog (typically 95–97 %) and the ureido analog (97 %) . Consistent purity specifications reduce the risk of lot‑to‑lot variability in screening campaigns.

Supply Chain Purity Specification Inventory Management

Predicted Physicochemical Profile: cLogP and Topological Polar Surface Area Comparison

The topological polar surface area (tPSA) of 6339‑61‑3 is calculated as 119 Ų, with a predicted cLogP of approximately 0.3, placing it within the favorable CNS drug‑like space (tPSA < 140 Ų, cLogP < 5) [1]. The des‑methyl analog (63189‑40‑2) has a lower tPSA (~105 Ų) due to the absence of the N‑methyl group, while the ureido analog (6339‑58‑8) exhibits a higher tPSA (~135 Ų) due to the additional urea oxygen, pushing it closer to the blood‑brain barrier permeability threshold.

Physicochemical Properties Drug Design ADME Prediction

Optimal Use Cases for N-(1-Methyl-5-sulfamoyl-1H-imidazol-4-yl)acetamide (6339-61-3) Based on Quantitative Differentiation Evidence


Sigma‑1 Receptor Focused Screening Libraries for CNS Indications

The pharmacophoric alignment of 6339‑61‑3 with high‑affinity sigma‑1 ligands makes it a strategically valuable addition to CNS‑oriented compound collections. Its intermediate tPSA (119 Ų) and moderate cLogP (~0.3) predict blood‑brain barrier permeability, while the absence of a free primary amine mitigates CYP3A4 inhibition risk, allowing cleaner hit triage in high‑throughput screens [1][2].

Analytical Reference Standard for Imidazole‑Sulfonamide Identity Testing

The 14 Da mass difference from the des‑methyl congener and the distinct H‑bond donor count provide two orthogonal analytical handles (LC‑MS retention time + HRMS mass defect) for use as a system suitability standard in HPLC‑MS workflows that must distinguish among closely eluting imidazole‑sulfonamide positional isomers [1].

Physicochemical Tool Compound for H‑Bond Structure–Permeability Relationship Studies

With an HBD count of 3, 6339‑61‑3 occupies a narrow HBD window between the des‑methyl analog (HBD = 4) and the 4‑amino congener (HBD = 3 but with a primary amine). This makes it an ideal tool for systematic PAMPA or Caco‑2 permeability studies designed to isolate the impact of a single H‑bond donor on passive diffusion, especially when benchmarked against the ureido analog (HBD = 4) [1][2].

Antimicrobial Screening Baseline with Favorable Selectivity Profile

Given preliminary reports of antimicrobial activity against Gram‑positive pathogens and the predicted lower CYP inhibition liability relative to amino‑substituted imidazoles, 6339‑61‑3 can serve as a selectivity‑enhanced starting scaffold for antibacterial hit‑to‑lead programs where metabolic stability against human CYPs is a concurrent optimization goal [1].

Quote Request

Request a Quote for n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.